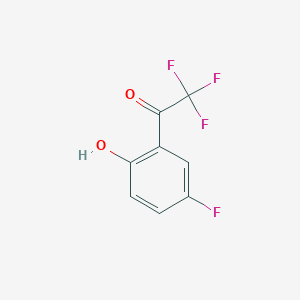
2,2,2-Trifluoro-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C8H5F4O2 It is a derivative of acetophenone, where the phenyl ring is substituted with both a hydroxyl group and a fluorine atom, and the ethanone moiety is substituted with three fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
Direct Fluorination: One common method involves the direct fluorination of 1-(5-fluoro-2-hydroxyphenyl)ethanone using trifluoromethylating agents. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions.
Grignard Reaction: Another method involves the reaction of 5-fluoro-2-hydroxybenzaldehyde with a Grignard reagent, followed by oxidation to yield the desired product. This method is advantageous due to its high yield and selectivity.
Industrial Production: Industrially, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction parameters and scalability. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2,2,2-Trifluoro-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers with unique properties.
作用機序
The mechanism by which 2,2,2-Trifluoro-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition or activation of enzymes, modulation of receptor activity, and alteration of cell signaling pathways.
類似化合物との比較
Similar Compounds
5-Fluoro-2-hydroxyacetophenone: Similar in structure but lacks the trifluoromethyl group.
2,2,2-Trifluoroacetophenone: Lacks the hydroxyl and additional fluorine substituents on the phenyl ring.
Uniqueness
2,2,2-Trifluoro-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one is unique due to the combination of trifluoromethyl and hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C8H4F4O2 |
|---|---|
分子量 |
208.11 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-(5-fluoro-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H4F4O2/c9-4-1-2-6(13)5(3-4)7(14)8(10,11)12/h1-3,13H |
InChIキー |
MGOUTFABUQVBLZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)C(=O)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B13612784.png)


![1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine hydrochloride](/img/structure/B13612800.png)

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(2-hydroxycyclohexyl)carbamoyl]butanoic acid](/img/structure/B13612807.png)
![N-[4-(1-aminoethyl)phenyl]propanamide hydrochloride](/img/structure/B13612809.png)
